molecular formula C8H18Cl2N2 B6188758 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride CAS No. 2639452-87-0

2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No.: B6188758
CAS No.: 2639452-87-0
M. Wt: 213.1
InChI Key:
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Description

2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The unique structure of azaspiro compounds makes them valuable in various fields, including medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves the formation of the spirocyclic core through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to engage triplet excited states in intermolecular coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of photocatalysis and other advanced synthetic techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® for oxidative cyclizations, and reducing agents such as alane for β-lactam ring reduction . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclizations can yield spirocyclic oxetanes, while reduction reactions can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the activity of piperidine, thereby interacting with similar biological targets. The compound can inhibit or activate various enzymes and receptors, depending on its specific functional groups and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is unique due to its specific spirocyclic structure and the presence of the propan-2-yl group. This combination of features enhances its stability and biological activity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

2639452-87-0

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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